

BMS-817378: A Technical Overview of c-Met Signaling Pathway Inhibition

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Compound of Interest

Compound Name: **BMS-817378**

Cat. No.: **B560353**

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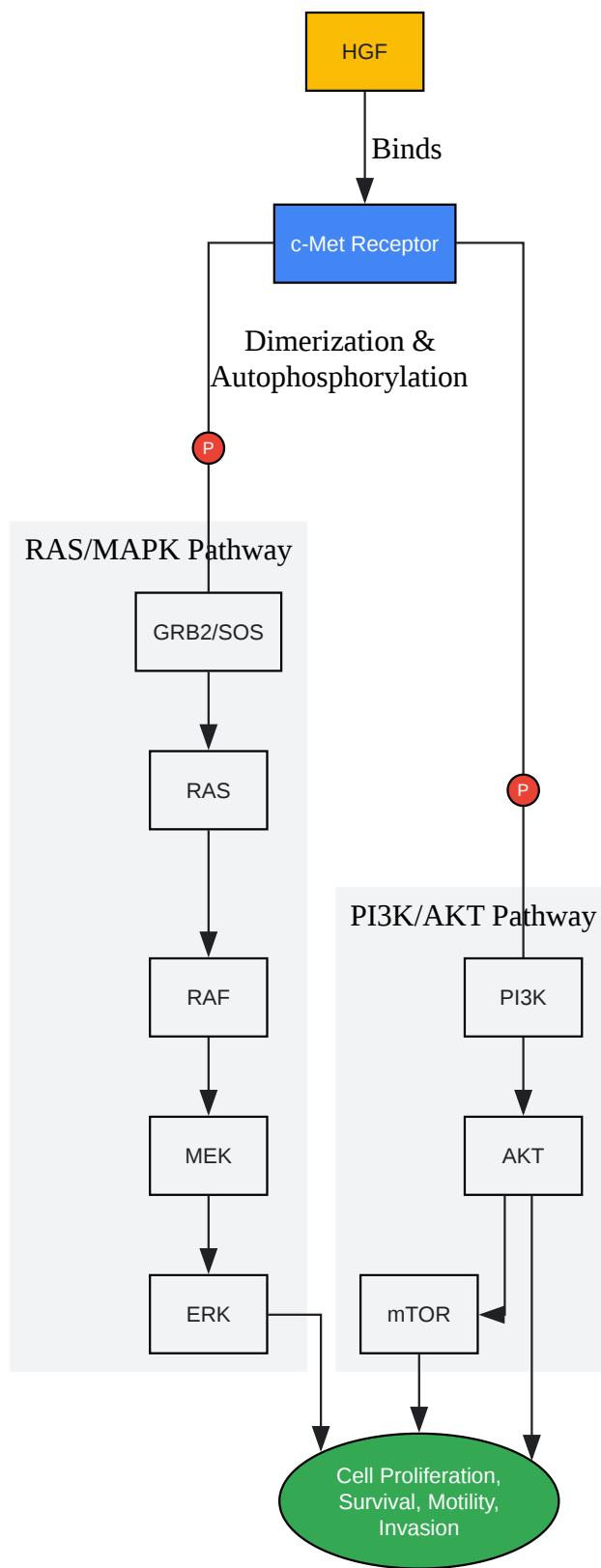
For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on **BMS-817378** (also known as BMS-777607), a potent and selective inhibitor of the c-Met receptor tyrosine kinase. It details the compound's mechanism of action, presents key quantitative data from preclinical studies, outlines relevant experimental protocols, and visualizes the complex signaling pathways involved.

The c-Met Signaling Pathway

The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase that plays a pivotal role in various cellular processes, including cell proliferation, survival, motility, and morphogenesis.^{[1][2]} Its natural ligand is the hepatocyte growth factor (HGF).^{[1][3]} The binding of HGF to c-Met induces receptor dimerization and autophosphorylation of key tyrosine residues in its intracellular kinase domain (Tyr1234, Tyr1235).^{[3][4]}

This activation triggers a cascade of downstream signaling pathways, primarily the RAS/MAPK and PI3K/AKT pathways, which are crucial for mediating the cellular effects of HGF/c-Met signaling.^{[1][5]} Aberrant activation of the c-Met pathway, through overexpression, mutation, or amplification, is implicated in the development, progression, invasion, and metastasis of numerous cancers, making it a critical target for therapeutic intervention.^{[2][6]}



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Figure 1: Simplified c-Met signaling cascade.

BMS-817378: Mechanism of Inhibition

BMS-817378 (BMS-777607) is a selective, ATP-competitive small molecule inhibitor that targets the kinase activity of c-Met.[7][8] By binding to the ATP-binding pocket of the c-Met kinase domain, it prevents autophosphorylation and subsequent activation of downstream signaling molecules.[7] This disruption of the HGF/c-Met axis leads to the inhibition of critical tumor-promoting processes, including cell growth, survival, invasion, and angiogenesis.[6]

The compound also demonstrates potent inhibitory activity against other related receptor tyrosine kinases, including Axl, Ron, and Tyro3.[7][8] This multi-targeted profile may contribute to its overall anti-tumor efficacy.

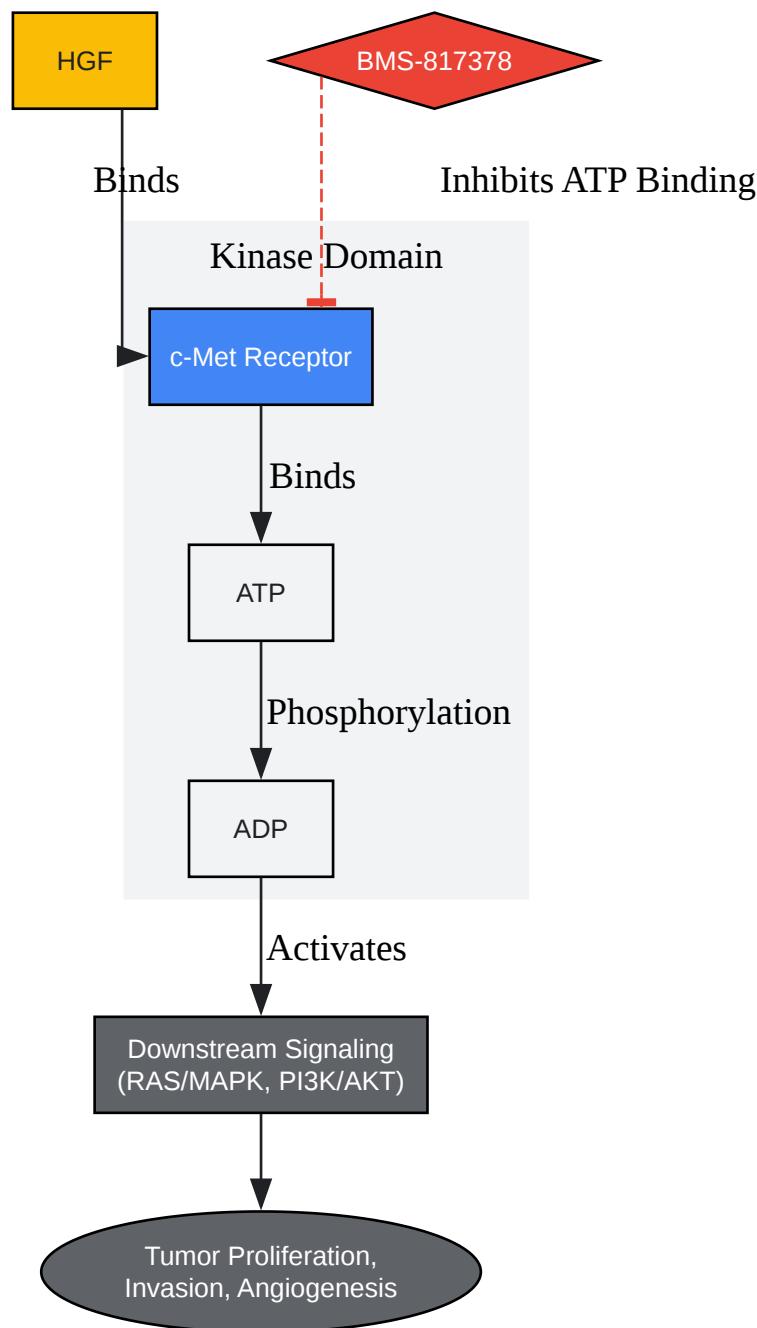
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Figure 2: Mechanism of c-Met inhibition by **BMS-817378**.

Quantitative Data

The following tables summarize the quantitative data for **BMS-817378**'s inhibitory activity from various preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity

Target Kinase	IC50 (nM)	Selectivity Notes
c-Met	3.9[7][8]	>40-fold more selective for Met-related targets vs. Lck, VEGFR-2, TrkA/B.[7][8]
Axl	1.1[7][8]	>500-fold greater selectivity vs. all other tested receptor and non-receptor kinases.[7][8]
Ron	1.8[7][8]	
Tyro3	4.3[7][8]	

Table 2: Cellular Activity of **BMS-817378**

Cell Line	Assay Type	IC50 (nM)	Notes
GTL-16	c-Met Autophosphorylation (Lysates)	20[7][8]	A gastric carcinoma cell line with c-Met amplification.
PC-3	HGF-induced c-Met Autophosphorylation	<1[7]	Prostate cancer cell line.
DU145	HGF-induced c-Met Autophosphorylation	<1[7]	Prostate cancer cell line.
KHT	c-Met Autophosphorylation	10[7]	Murine fibrosarcoma cell line.
PC-3, DU145	HGF-induced Cell Scattering	<100[7]	Almost complete inhibition observed at 500 nM.[7]
U118MG, SF126	Cell Viability (MTT Assay)	~12,500	Glioblastoma cell lines; significant reduction in viability at 12.5 µM.[9]

Table 3: In Vivo Efficacy of **BMS-817378**

Tumor Model	Animal Model	Dosing Regimen	Efficacy
GTL-16 Xenograft	Athymic Mice	6.25 - 50 mg/kg, Oral	Significant reduction in tumor volume.[7]
KHT Lung Metastasis	C3H/HeJ Mice	25 mg/kg/day, Oral	28.3% decrease in the number of lung tumor nodules.[7]
SF126 Xenograft	Mouse	30 mg/kg, i.p.	56% reduction in tumor volume.[9][10]
U118MG Xenograft	Mouse	30 mg/kg, i.p.	>91% tumor remission.[9][10]

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of **BMS-817378**.

4.1. In Vitro Kinase Assay This assay measures the direct inhibitory effect of the compound on purified enzyme activity.

- **Reaction Components:** The kinase reaction is typically performed in a 30 μ L volume containing:
 - Baculovirus expressed GST-Met (recombinant c-Met enzyme).
 - Poly(Glu/Tyr) substrate (3 μ g).[7]
 - ^{33}P γ -ATP (0.12 μCi) and unlabeled ATP (1 μM).[7]
 - Kinase Buffer: 20 mM Tris-Cl, 5 mM MnCl₂, 0.1 mg/mL BSA, 0.5 mM DTT.[7]
- **Procedure:**
 - The compound (**BMS-817378**) is prepared at various concentrations, typically in DMSO.

- The reaction components are combined with the compound and incubated for 1 hour at 30°C.[7]
- The reaction is terminated by adding cold trichloroacetic acid (TCA) to a final concentration of 8%. [7]
- The precipitated substrate is captured, and the incorporated radioactivity is measured to determine kinase activity.
- IC₅₀ values are calculated from the dose-response curve.

4.2. Cellular Autophosphorylation Assay This assay assesses the inhibitor's ability to block c-Met activation within a cellular context.

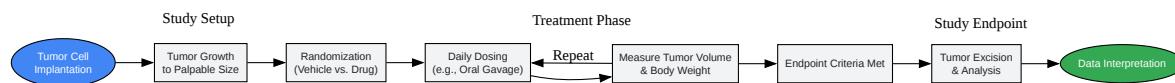
- **Cell Culture:** Cells (e.g., GTL-16, PC-3) are cultured in appropriate media. For HGF-dependent models, cells may be serum-starved before stimulation.
- **Treatment:** Cells are pre-treated with various concentrations of **BMS-817378** for a specified time (e.g., 2 hours).
- **Stimulation:** Where applicable, cells are stimulated with HGF (e.g., 50 ng/mL) to induce c-Met phosphorylation.[11]
- **Lysis:** Cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
- **Analysis (Western Blot):**
 - Cell lysates are separated by SDS-PAGE and transferred to a membrane.
 - The membrane is probed with a primary antibody specific for phosphorylated c-Met (p-c-Met).
 - A second primary antibody for total c-Met is used on a separate blot or after stripping as a loading control.
 - Signal is detected using a secondary antibody conjugated to a reporter (e.g., HRP) and an appropriate substrate.

- Band intensities are quantified to determine the inhibition of phosphorylation.

4.3. In Vivo Tumor Xenograft Study

This protocol evaluates the anti-tumor efficacy of **BMS-817378** in a living organism.

- Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of human tumor cells.
- Tumor Implantation: Human tumor cells (e.g., GTL-16, U118MG) are injected subcutaneously or orthotopically into the mice.
- Treatment Initiation: Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
- Drug Formulation and Administration:
 - For oral gavage, **BMS-817378** can be dissolved in a vehicle such as 30% PEG 400 in sterile water.[11]
 - The compound is administered daily at specified doses (e.g., 15-50 mg/kg).[7][11]
- Efficacy Assessment:
 - Tumor volume is measured regularly (e.g., twice weekly) using calipers.
 - Animal body weight is monitored as an indicator of toxicity.
- Study Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are often excised for further analysis (e.g., immunohistochemistry for proliferation markers like Ki67 or apoptosis markers).[9]



[Click to download full resolution via product page](#)**Figure 3:** General workflow for an in vivo xenograft study.

Clinical Development

BMS-777607 has been investigated in early-phase clinical trials for patients with advanced solid tumors. For instance, clinical trials NCT00792558 (Phase 1) and NCT00605618 (Phase 1/2) were initiated to evaluate its safety, tolerability, and pharmacokinetics.^[8] Additionally, **BMS-817378** has been described as a prodrug of BMS-794833, a dual inhibitor of Met and VEGFR-2, indicating a strategy to improve the drug's properties for clinical use.^{[12][13]}

Conclusion

BMS-817378 is a potent, selective, and orally bioavailable inhibitor of the c-Met receptor tyrosine kinase and related kinases like Axl and Ron. Preclinical data robustly demonstrates its ability to block c-Met signaling, inhibit tumor cell proliferation and invasion, and suppress tumor growth in vivo. The detailed protocols and quantitative data presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working on c-Met pathway inhibitors and related cancer therapies.

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